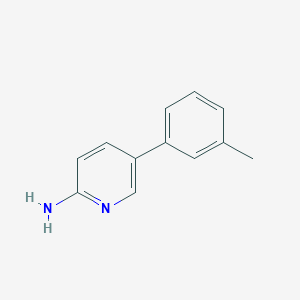

5-(3-Methylphenyl)pyridin-2-amine

概要

説明

5-(3-Methylphenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The compound features a pyridine ring substituted with a 3-methylphenyl group at the 5-position and an amine group at the 2-position. This structural configuration imparts unique chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with arylboronic acids to yield the desired product .

Reaction Conditions:

Catalyst: Palladium (Pd) catalyst

Reagents: 5-bromo-2-methylpyridin-3-amine, arylboronic acid

Solvent: Toluene or ethanol

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvent, catalyst, and reaction parameters is crucial for scaling up the synthesis.

化学反応の分析

Functionalization of the Amino Group

The 2-amino group undergoes nucleophilic reactions, enabling derivatization:

Acylation

Reaction with acetic anhydride in refluxing toluene produces the acetamide derivative (Scheme 1). This intermediate is critical for subsequent cross-coupling reactions .

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride | Toluene, 110°C, 6h | 78–82 |

Formylation

Formamide derivatives form under basic conditions (NaOH/DMSO, rt, 2h), facilitating traceless activation for further functionalization .

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C selectively targets C4, yielding 4-nitro-5-(3-methylphenyl)pyridin-2-amine.

| Nitrating Agent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 65 |

Palladium-Catalyzed C–H Activation

The amino group acts as a directing group for regioselective C–H functionalization:

Alkylation

Using Pd(OAc)₂ and PIP amine ligands, β-methylene C(sp³)–H bonds in aliphatic chains can be functionalized. DFT studies show a -bicyclic palladacycle intermediate lowers activation energy .

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Aliphatic acid | Pd(OAc)₂/PIP ligand | 72–89 |

Cyclization Reactions

Under acidic conditions (TFA, 80°C), intramolecular cyclization forms fused heterocycles. For example, reaction with propargyl alcohols yields indole derivatives via alkyne cyclization .

| Acid | Temperature | Product | Yield (%) |

|---|---|---|---|

| Trifluoroacetic acid | 80°C | 7-Azaindole | 58 |

Frontier Molecular Orbital (FMO) Analysis

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

HOMO : Localized on the pyridine ring and amino group.

-

LUMO : Dominated by the phenyl ring’s π* orbitals.

Biological Activity

While not directly studied for this compound, analogous pyridines exhibit:

科学的研究の応用

Medicinal Chemistry

5-(3-Methylphenyl)pyridin-2-amine has been investigated for its potential as a pharmacological agent. Its structural similarity to other biologically active compounds suggests it may exhibit various therapeutic effects.

1.1. nNOS Inhibition

Recent studies have highlighted the compound's role as a nitric oxide synthase (nNOS) inhibitor. It was found to possess significant potency against both rat and human nNOS, with values of 16 nM and 13 nM, respectively. This selectivity over other isoforms (iNOS and eNOS) makes it a candidate for treating conditions related to nitric oxide dysregulation .

1.2. Anti-Thrombolytic Activity

In the context of thrombosis, derivatives of pyridine compounds have shown promise in anti-thrombolytic activity studies. For example, related pyridine derivatives demonstrated varying levels of efficacy in inhibiting clot formation, suggesting that modifications to the pyridine structure could enhance therapeutic outcomes .

Material Science

2.1. Supramolecular Chemistry

The compound can serve as a ligand in supramolecular assemblies due to its ability to coordinate with metal ions. This property is crucial for developing new materials with specific electronic or optical properties . Pyridine-based ligands are particularly valuable in creating coordination complexes that can be utilized in sensors or catalysts.

2.2. Liquid Crystals

Research indicates that pyridine derivatives may act as chiral dopants in liquid crystal applications. The unique electronic properties of these compounds can influence the optical characteristics of liquid crystals, making them suitable for advanced display technologies .

Catalysis

This compound has potential applications in catalysis, particularly in palladium-catalyzed reactions such as Suzuki cross-coupling and amination processes. These reactions are vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

3.1. Suzuki Coupling Reactions

The compound can be utilized as a coupling partner in Suzuki reactions, where it participates in forming carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of diverse arylated products . This application is significant for developing new pharmaceuticals and agrochemicals.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | nNOS inhibition; potential treatment for nitric oxide-related disorders |

| Anti-Thrombolytic Activity | Variability in clot formation inhibition; potential for cardiovascular therapies |

| Material Science | Ligand for metal coordination; applications in supramolecular chemistry and liquid crystal technology |

| Catalysis | Involvement in palladium-catalyzed reactions; useful for synthesizing complex organic molecules |

Case Studies

Case Study 1: nNOS Inhibition

A study focused on the synthesis and evaluation of nNOS inhibitors revealed that modifications to the 2-aminopyridine structure significantly enhanced potency and selectivity against nNOS compared to other isoforms . This highlights the therapeutic potential of this compound derivatives.

Case Study 2: Liquid Crystal Applications

Research into chiral dopants has shown that pyridine derivatives can significantly affect the optical properties of liquid crystals, leading to advancements in display technologies . The incorporation of this compound into these systems could further enhance performance.

作用機序

The mechanism of action of 5-(3-Methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

類似化合物との比較

Similar Compounds

- 5-Bromo-2-methylpyridin-3-amine

- N-(5-Bromo-2-methylpyridine-3-yl)acetamide

- 3-Bromoimidazo[1,2-a]pyridines

Uniqueness

5-(3-Methylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, reactivity, or specific biological activities, making it a valuable compound in various research and industrial applications .

生物活性

5-(3-Methylphenyl)pyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features a pyridine ring substituted with a 3-methylphenyl group at the 5-position, which contributes to its unique chemical and biological properties. The presence of the methyl group may enhance lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties

The antimicrobial activity of pyridine derivatives has been well-documented. Compounds structurally related to this compound have demonstrated efficacy against several bacterial strains. For instance, some studies report that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

3. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyridine derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : Some studies suggest that this compound may act as an inhibitor of various kinases involved in cancer signaling pathways, thereby blocking tumor growth and progression .

- Receptor Modulation : The compound may also modulate receptors involved in pain and inflammation, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Disrupts cell membranes | |

| Anti-inflammatory | Inhibits COX/LOX |

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of pyridine derivatives, researchers treated A549 lung cancer cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at micromolar concentrations . Further investigation revealed that the compound induced apoptosis through caspase activation pathways.

特性

IUPAC Name |

5-(3-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDSRLVJJZYKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602415 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-40-4 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。